2,4-Dichloro-6-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol
Description
2,4-Dichloro-6-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a phenol group substituted with dichloro and methyl groups, as well as a piperidine ring. Its molecular formula is C14H20Cl2N2O.
Properties
IUPAC Name |
2,4-dichloro-6-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O/c1-17-5-3-12(4-6-17)18(2)9-10-7-11(15)8-13(16)14(10)19/h7-8,12,19H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRLVYQLBDRPSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=C(C(=CC(=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol typically involves multiple steps, starting with the chlorination of phenol derivatives The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dichloro-6-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methylphenol: Shares a similar phenol structure but lacks the piperidine ring, resulting in different chemical and biological properties.
2,4-Dichloro-6-[[methylamino]methyl]phenol: Similar structure but with a simpler amine group instead of the piperidine ring.
2,4-Dichloro-6-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]benzene: Similar structure but with a benzene ring instead of a phenol group.
Uniqueness
The presence of both the dichloro and piperidine groups in 2,4-Dichloro-6-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol makes it unique, providing distinct chemical reactivity and biological activity compared to its analogs. This uniqueness allows for specific applications in research and industry that other similar compounds may not offer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
